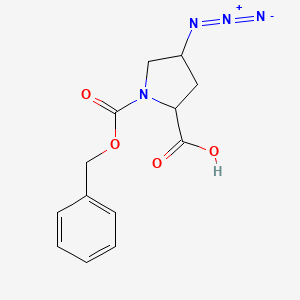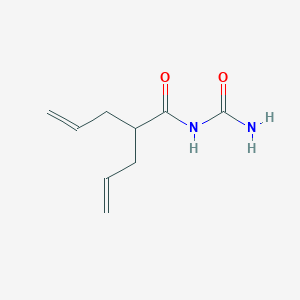
9H-Purine-6(1H)-thione, 2-amino-9-(2-O-methyl-beta-D-ribofuranosyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
9H-Purine-6(1H)-thione, 2-amino-9-(2-O-methyl-beta-D-ribofuranosyl)-: is a modified nucleoside analog. This compound is of significant interest in the fields of medicinal chemistry and biochemistry due to its potential therapeutic applications, particularly in antiviral and anticancer treatments.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 9H-Purine-6(1H)-thione, 2-amino-9-(2-O-methyl-beta-D-ribofuranosyl)- typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as purine derivatives and ribofuranosyl compounds.
Glycosylation Reaction: The key step involves the glycosylation of the purine derivative with a protected ribofuranosyl donor. This reaction is usually catalyzed by Lewis acids such as trimethylsilyl trifluoromethanesulfonate (TMSOTf) under anhydrous conditions.
Deprotection: The final step involves the removal of protecting groups to yield the desired nucleoside analog.
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to meet commercial demands. The process involves:
Optimization of Reaction Conditions: Ensuring high yield and purity by optimizing reaction conditions such as temperature, solvent, and catalyst concentration.
Purification: Utilizing techniques such as crystallization, chromatography, and recrystallization to achieve the desired purity.
化学反応の分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, often using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the amino group can be replaced by other functional groups using appropriate reagents.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products:
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of thiols or amines.
Substitution: Formation of various substituted purine derivatives.
科学的研究の応用
Chemistry:
Synthesis of Analog Compounds: Used as a precursor in the synthesis of other nucleoside analogs with potential therapeutic applications.
Biology:
Enzyme Inhibition: Acts as an inhibitor for certain enzymes involved in nucleic acid metabolism.
Medicine:
Antiviral Agents: Demonstrates activity against various viral infections by inhibiting viral replication.
Anticancer Agents: Shows potential in cancer treatment by interfering with DNA synthesis in cancer cells.
Industry:
Pharmaceuticals: Used in the development of new drugs and therapeutic agents.
作用機序
The mechanism of action of 9H-Purine-6(1H)-thione, 2-amino-9-(2-O-methyl-beta-D-ribofuranosyl)- involves:
Inhibition of Enzymes: The compound inhibits enzymes involved in nucleic acid synthesis, such as DNA polymerase and reverse transcriptase.
Interference with DNA/RNA Synthesis: By incorporating into the DNA/RNA strand, it causes chain termination and prevents further elongation.
Molecular Targets: Targets include viral polymerases and cellular enzymes involved in nucleotide metabolism.
類似化合物との比較
2’-O-Methyluridine: Another nucleoside analog used in antiviral therapies.
Tubercidin: An adenosine analog with antiviral and anticancer properties.
Uniqueness:
Enhanced Stability: The 2-O-methyl modification provides enhanced stability against enzymatic degradation.
Broader Spectrum of Activity: Demonstrates a broader spectrum of antiviral and anticancer activity compared to similar compounds.
特性
CAS番号 |
13039-47-9 |
|---|---|
分子式 |
C11H15N5O4S |
分子量 |
313.34 g/mol |
IUPAC名 |
2-amino-9-[4-hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]-3H-purine-6-thione |
InChI |
InChI=1S/C11H15N5O4S/c1-19-7-6(18)4(2-17)20-10(7)16-3-13-5-8(16)14-11(12)15-9(5)21/h3-4,6-7,10,17-18H,2H2,1H3,(H3,12,14,15,21) |
InChIキー |
UJQNIVJFXGFCHY-UHFFFAOYSA-N |
正規SMILES |
COC1C(C(OC1N2C=NC3=C2NC(=NC3=S)N)CO)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![1-[4-[[2-(4-acetylphenyl)-3H-isoindol-1-ylidene]amino]phenyl]ethanone](/img/structure/B14004994.png)
![3-Acenaphthylenemethanol,a-[1-(diethylamino)ethyl]-1,2-dihydro-](/img/structure/B14005000.png)

![2-[(4-Phenylanilino)methyl]isoindole-1,3-dione](/img/structure/B14005013.png)


![3-Buten-2-one, 4-[4-(diethylamino)phenyl]-](/img/structure/B14005034.png)
![N'-[[3-hydroxy-5-(hydroxymethyl)-2-methylpyridin-4-yl]methyl]acetohydrazide](/img/structure/B14005042.png)


